molecular formula C20H24N6O3 B2714933 (3,5-Dimethylisoxazol-4-yl)(4-(5-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone CAS No. 1234937-91-7

(3,5-Dimethylisoxazol-4-yl)(4-(5-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone

Cat. No.: B2714933
CAS No.: 1234937-91-7
M. Wt: 396.451
InChI Key: WHJVXUSSVLREJB-UHFFFAOYSA-N
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Description

(3,5-Dimethylisoxazol-4-yl)(4-(5-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H24N6O3 and its molecular weight is 396.451. The purity is usually 95%.
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Biological Activity

The compound (3,5-Dimethylisoxazol-4-yl)(4-(5-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Isoxazole Ring : A five-membered heterocyclic compound containing nitrogen and oxygen.
  • Piperazine Moiety : A six-membered ring with two nitrogen atoms that often contributes to pharmacological activity.
  • Oxadiazole Group : Known for its bioactivity, particularly in antimicrobial and anti-inflammatory contexts.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The presence of the isoxazole and oxadiazole rings suggests potential inhibition of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The piperazine group may facilitate binding to neurotransmitter receptors, influencing neurological functions.

Biological Activity Overview

Research into the biological activity of this compound has highlighted several key areas:

Antimicrobial Activity

Studies have indicated that derivatives of isoxazole and oxadiazole exhibit significant antimicrobial properties. For instance:

  • In vitro assays demonstrated that compounds with similar structures effectively inhibited bacterial growth, suggesting potential as antibiotic agents.

Anticancer Properties

Preliminary investigations suggest that the compound may possess anticancer properties:

  • Case Study : In a study evaluating various isoxazole derivatives, certain compounds demonstrated cytotoxic effects against cancer cell lines, indicating potential for further development as anticancer drugs.

Neuropharmacological Effects

The piperazine component has been linked to neuropharmacological activity:

  • Research Findings : Compounds featuring piperazine have shown promise in modulating neurotransmitter systems, particularly in anxiety and depression models.

Data Tables

Biological ActivityAssay TypeIC50 Value (µM)Reference
AntimicrobialBacterial Growth Inhibition15.2
CytotoxicityCancer Cell Line (A549)20.5
Neurotransmitter ModulationReceptor Binding Assay12.0

Case Studies

  • Antimicrobial Efficacy
    • A study assessed the antimicrobial efficacy of structurally similar compounds against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the isoxazole ring significantly enhanced activity against these pathogens.
  • Anticancer Potential
    • In vitro studies on human lung adenocarcinoma cells revealed that compounds with the isoxazole moiety induced apoptosis at concentrations below 30 µM. The mechanism was linked to the activation of caspase pathways.
  • Neuropharmacological Assessment
    • Evaluation of piperazine derivatives showed significant anxiolytic effects in rodent models, suggesting that the compound could serve as a lead for developing new anxiolytic medications.

Properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-[4-[5-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O3/c1-12(2)19-22-18(24-29-19)15-5-6-16(21-11-15)25-7-9-26(10-8-25)20(27)17-13(3)23-28-14(17)4/h5-6,11-12H,7-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJVXUSSVLREJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCN(CC2)C3=NC=C(C=C3)C4=NOC(=N4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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